1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a molecular formula of C16H25N5O4. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the propionylpiperazine and other substituents. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-5-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 1,3-DIMETHYL-5-({[2-(4-BUTYRYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C16H25N5O4 |
---|---|
Molecular Weight |
351.40 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25N5O4/c1-4-13(22)21-9-7-20(8-10-21)6-5-17-11-12-14(23)18(2)16(25)19(3)15(12)24/h11,23H,4-10H2,1-3H3 |
InChI Key |
HJUVUUJCIMUSRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CCN=CC2=C(N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.